2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide involves several steps. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole core.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Introduction of the Pyridin-3-ylmethyl Group:
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy group or the indole core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to viral infections .
Comparison with Similar Compounds
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O2/c27-23(25-15-19-7-4-11-24-14-19)16-26-12-10-20-8-9-21(13-22(20)26)28-17-18-5-2-1-3-6-18/h1-14H,15-17H2,(H,25,27) |
InChI Key |
YMFUWGRYEXFNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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